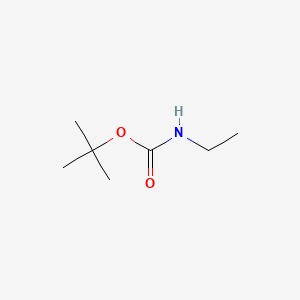

Tert-butyl N-ethylcarbamate

概览

描述

Synthesis Analysis

Tert-butyl carbamates can be synthesized in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide . A practical synthesis of tert-butyl acetylcarbamate was reported from N-Boc-thioacetamide . Another synthesis method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

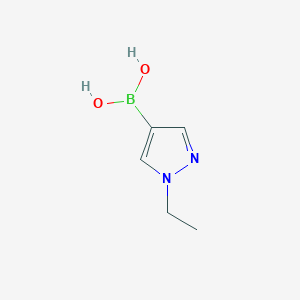

The molecular structure of tert-butyl carbamates is planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° . The N-hydroxycarbamate functionality is quite accurately planar .Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The methylation reactions of the two dithiolate complexes (1) and (2) with methyl iodide appear to occur intramolecularly at the metal (II)-bound dithiolates .Physical And Chemical Properties Analysis

Tert-butyl N-ethylcarbamate has a molecular weight of 145.2 g/mol. The refractive index n20/D is 1.4500 (lit.), and the density is 1.041 g/mL at 25 °C (lit.) .科研应用

Synthesis and Characterization

Tert-butyl N-ethylcarbamate-related compounds like ethyl tert-butyl ether (ETBE) have been synthesized and characterized in various studies. For example, a laboratory procedure described the synthesis of ETBE by the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, highlighting its application in enhancing gasoline oxygenate and improving combustion efficiency (Donahue, D'Amico, & Exline, 2002).

Polymer Degradation

Research has explored the development of polymers comprising various carbamate linkages for unique biodegradation properties. A study introduced a cascade biodegradable polymer based on alternating cyclization and elimination reactions, utilizing tert-butylcarbamate (Boc) groups as a cleavable end-cap, demonstrating its potential in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Environmental Impact and Degradation

The environmental impact of fuel oxygenates such as methyl tert-butyl ether (MTBE) and ETBE has been extensively studied, including their solubility in aqueous media and implications for groundwater and surface water pollution. A study reported the solubility of these chemicals, which is crucial for assessing their fate and transport as pollutants (Gonzalez-Olmos & Iglesias, 2008). Moreover, microbial degradation of these compounds offers insights into potential remediation strategies, with findings suggesting that ETBE and similar substances can be biodegraded under specific conditions, presenting a possibility for biological treatment of contaminated water (Fayolle, Vandecasteele, & Monot, 2001).

Organic Synthesis

In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents, showcasing their role as building blocks in the synthesis of N-(Boc)hydroxylamines and other compounds, which indicates their versatility and utility in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety And Hazards

未来方向

性质

IUPAC Name |

tert-butyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTGQSQWSKCNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458525 | |

| Record name | Tert-butyl N-ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-ethylcarbamate | |

CAS RN |

38267-76-4 | |

| Record name | Tert-butyl N-ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)

![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)